molecular formula C14H21NO3 B028679 (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol CAS No. 140235-25-2

(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol

Cat. No. B028679
M. Wt: 251.32 g/mol
InChI Key: LZRHDSQWBVFQMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine compounds often involves condensation reactions, employing various sulfonyl chlorides and bases in solvents like methylene dichloride. For instance, compounds have been synthesized by reacting piperidin-4-yl]-diphenyl-methanol with sulfonyl chlorides, characterized by spectroscopic techniques, and confirmed via X-ray crystallography, demonstrating the versatility of methods for constructing similar molecular frameworks (Naveen et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using X-ray diffraction studies, revealing that the piperidine ring adopts a chair conformation, and the geometry around the sulfonyl (S) atom is typically distorted tetrahedral. These studies highlight the intricacies of the molecular architecture, contributing to a deeper understanding of its structural properties (Girish et al., 2008).

Chemical Reactions and Properties

Research on the chemical reactivity of these compounds includes their participation in substitution reactions, demonstrating their potential for further chemical modifications and applications in synthesis. The structure-activity relationships of these molecules can be explored through various chemical reactions, shedding light on their reactivity patterns and the influence of different functional groups (Mallesha & Mohana, 2014).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure and thermal stability, have been a subject of study. Techniques such as single crystal X-ray diffraction and thermogravimetric analysis provide valuable insights into their stability, crystal packing, and intermolecular interactions, which are crucial for understanding their behavior in different environments (Karthik et al., 2021).

Chemical Properties Analysis

Investigations into the chemical properties of these molecules, including their antioxidative and antimicrobial activities, reveal their potential for various applications. For instance, studies have shown that certain derivatives exhibit significant antimicrobial activity, suggesting their usefulness in developing new therapeutic agents (Prasad et al., 2008).

Scientific Research Applications

  • Antiproliferative Activity : Diphenyl(piperidin-4-yl) thioamide methanol derivatives, including those similar to (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol, exhibit potent antiproliferative activity against various carcinoma cell lines. The substitution at the 4th position of the aryl ring is particularly significant in this activity (Prasad et al., 2008; Prasad et al., 2010) (Prasad et al., 2008)(Prasad et al., 2010).

  • Synthesis and Crystal Structure Analysis : Studies have been conducted on the synthesis and crystal structure of various derivatives of this compound, providing insights into their chemical properties and potential applications. For instance, the crystal structure of 1-Benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, a derivative of (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol, was analyzed for its relevance in synthesizing donapezil impurities (Sudhakar et al., 2005) (Sudhakar et al., 2005).

  • Serotonin Receptor Antagonists : Alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenyl) ethyl)-4-piperidine-methanol alkanoate esters are identified as serotonin 5HT2A receptor antagonists, suggesting their potential use in neuropsychiatric disorders (Habernickel, 2002) (Habernickel, 2002).

  • Antioxidant and Antimicrobial Properties : Certain derivatives of (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol, such as 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, have shown promising antioxidant efficacy, while others exhibit antimicrobial activity against various pathogenic bacterial and fungal strains (Dineshkumar & Parthiban, 2022; Mallesha & Mohana, 2014) (Dineshkumar & Parthiban, 2022)(Mallesha & Mohana, 2014).

  • Antitubercular Activity : A study on 4-(aryloxy)phenyl cyclopropyl methanols, which are structurally related to (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol, revealed promising antitubercular activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis, including multi-drug-resistant strains (Bisht et al., 2010) (Bisht et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Future Directions

Piperidine derivatives, including “(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol”, have significant potential in the field of drug discovery . The pharmaceutical applications of synthetic and natural piperidines are being explored, along with the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

(2,3-dimethoxyphenyl)-piperidin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10/h3-5,10,13,15-16H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRHDSQWBVFQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447343
Record name (2,3-dimethoxyphenyl)(piperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol

CAS RN

140235-25-2
Record name α-(2,3-Dimethoxyphenyl)-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140235-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-dimethoxyphenyl)(piperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Piperidinemethanol, α-(2,3-dimethoxyphenyl)
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Synthesis routes and methods I

Procedure details

In Scheme N, step b, the pyridine functionality of 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]pyridine (10) is reduced to give 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine (11) as described previously in Scheme F, step e.
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Synthesis routes and methods II

Procedure details

Dissolve 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine (11) (11.0 g, 43.8 mmol) and 17.0 g (40.1 mmol) (2R,3R)-(−)-di-(p-anisoyl)tartaric acid in 400 mL refluxing isopropanol. Allow the mixture to cool to room temperature. Collect the precipitate, rinse with isopropanol and dry to give the (R)-α-(2,3-dimethoxyphenyl)-4-piperidinemethanol, (2R,3R)-(−)-di-(p-anisoyl)tartaric acid. Recrystallize the (R)-α-(2,3-dimethoxyphenyl)-4-piperidinemethanol, (2R,3R)-(−)-di-(p-anisoyl)tartaric acid salt from 250 mL isopropanol.
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11 g
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reactant
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[Compound]
Name
(2R,3R)-(−)-di-(p-anisoyl)tartaric acid
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17 g
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Synthesis routes and methods III

Procedure details

A suitable inert reactor is charged with 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]pyridine (10) (13.6 kg, 55.5 mol) as a toluene wet cake and 5% rhodium on carbon catalyst (2.7 kg, 50% wet with water) as a water wet cake at about 25° C. About 190 kg of methanol is added and the reactor is pressured to about 100 psig with hydrogen for about 4-12 hours at about 50° C. The catalyst is removed by filtration and the reactor and catalyst are rinsed with about 7 kg of methanol. Deionized water is used as a final wash of the catalyst wet cake. The reactor rinse filtrate and the reaction mixture filtrate are combined. The concentration of 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine (11) is about 7 wt %, affording about 13 kg (90% average yield) of the title compound (11).
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13.6 kg
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2.7 kg
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190 kg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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